molecular formula C13H16N2O3 B2780568 5-Oxolenacil CAS No. 1270965-07-5

5-Oxolenacil

Cat. No. B2780568
CAS RN: 1270965-07-5
M. Wt: 248.282
InChI Key: NNPFLBDSCLFQNM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This involves the use of X-ray diffraction to investigate the arrangement of atoms within a crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as color, density, hardness, melting point, boiling point, and chemical reactivity . For 5-Oxolenacil, it has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 8.47±0.20 .

Scientific Research Applications

Biological Activities

5-Oxolenacil is known as a privileged molecule because of its all biological potency . This biological property has increased the attention of many investigators to analyze this ring system and expose several activities .

Pharmacophore in Modern Drug Discovery

5-Oxolenacil is an important pharmacophore in modern drug discovery . It is a 5-member ring system that contains 3 carbons and 2 nitrogens that are arranged at 3 and 1 positions, and ─C═O at the 5th position of the ring .

Synthesis of Derivatives

The synthesis of 5-Oxolenacil derivatives has been reported in various studies . These derivatives have been analyzed for their biological potencies .

Antibacterial Applications

5-Oxolenacil has shown potent antibacterial activity. For instance, 5-Oxolenacil derivatives (3a and 3c) with 125 μg/mL concentration showed excellent antibacterial profile against Gram-positive bacteria, B. thuringiensis .

Activity Against Gram-Negative Bacteria

5-Oxolenacil derivatives have also shown good-to-moderate antibacterial activity against Gram-negative bacteria like E. coli and E. aerogenes .

Inherent Antimicrobial Activity

All synthesized 5-Oxolenacil derivatives were assayed in vitro for inherent antimicrobial activity at different concentrations against stated bacterial strains and compared with standard chloramphenicol .

properties

IUPAC Name

3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-10-7-6-9-11(10)12(17)15(13(18)14-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPFLBDSCLFQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027055
Record name 3-Cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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